molecular formula C21H24N6O B2824553 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1021226-56-1

3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No. B2824553
CAS RN: 1021226-56-1
M. Wt: 376.464
InChI Key: KWYUGDZFKFIQIA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains phenyl, tetrazole, and piperazine functional groups. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, tetrazole derivatives can generally be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrazole group is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, tetrazoles are crystalline and odorless, and they show a melting point temperature at 155–157°C .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) presented the synthesis of novel derivatives with piperazine components, investigating their antidepressant and antianxiety activities. The compounds were synthesized starting from 2-acetylfuran and subjected to various reactions, including Claisen Schmidt condensation and cyclization, to produce the desired products. The antidepressant activities were assessed using Porsolt’s behavioral despair test, and antianxiety activity was evaluated by the plus maze method, showing significant activities for some compounds (Kumar et al., 2017).

Antitumor Activity

Naito et al. (2005) synthesized and evaluated the cytotoxic activities of 3-phenylpiperazinyl-1-trans-propenes against several tumor cell lines, both in vitro and in vivo. The study identified compounds with significant cytotoxicity and antitumor activities, highlighting their potential as cancer therapeutic agents (Naito et al., 2005).

Reactivity Properties and Adsorption Behavior

Al-Ghulikah et al. (2021) conducted a study on the reactivity properties and adsorption behavior of a triazole derivative using DFT and MD simulation studies. This research provided insights into the local reactive properties, ALIE, and Fukui functions, offering important indicators for the stability and potential practical applications of such compounds for pharmaceutical purposes (Al-Ghulikah et al., 2021).

Antimicrobial and Antifungal Activities

Rajkumar et al. (2014) explored the synthesis and biological evaluation of novel piperazine derivatives for their in vitro antimicrobial activities. The study highlighted several compounds showing excellent antibacterial and antifungal activities compared to standard drugs, underlining the potential of these compounds in antimicrobial treatments (Rajkumar et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a tetrazole group, which is known to play a significant role in medicinal and pharmaceutical applications . Tetrazoles can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . .

Mode of Action

Tetrazoles generally interact with their targets through hydrogen bonding, charge distribution, polarity, and hydrophobic interactions . The presence of free N-H in tetrazoles contributes to their acidic nature, which can influence their interaction with targets .

Biochemical Pathways

Tetrazoles are known to be involved in a variety of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .

Pharmacokinetics

Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their absorption and distribution

Result of Action

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

For example, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated , which could influence their stability and activity under certain conditions.

Safety and Hazards

Tetrazoles can decompose and emit toxic nitrogen fumes when heated. They can burst vigorously when exposed to shock, fire, and heat on friction .

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the biological activity of some tetrazole derivatives, this compound could potentially be studied for its biological activity and potential medicinal applications .

properties

IUPAC Name

3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYUGDZFKFIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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